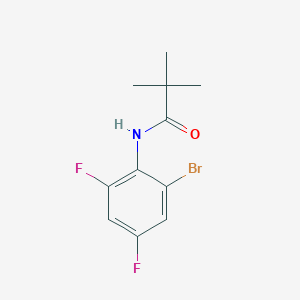

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Description

Properties

CAS No. |

114995-48-1 |

|---|---|

Molecular Formula |

C11H12BrF2NO |

Molecular Weight |

292.12 g/mol |

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H12BrF2NO/c1-11(2,3)10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) |

InChI Key |

JRPFMFXMDNQTTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1Br)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Fluorine Substitution Variants

N-(2-Bromo-5-fluorophenyl)pivalamide

- Molecular Formula: C₁₁H₁₃BrFNO

- Molecular Weight : 274.13 g/mol

- Key Differences :

- Single fluorine substitution at position 5 (vs. 4,6-difluoro in the target compound).

- Lower molecular weight due to reduced halogen content.

- Altered electronic effects from fluorine positioning, which may affect reactivity in cross-coupling reactions or binding affinity in medicinal chemistry applications .

2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide

- Molecular Formula : C₈H₇BrF₂N₂O

- Molecular Weight : 265.05 g/mol

- Key Differences: Acetamide group (NH₂CH₂CONH-) instead of pivalamide.

Pyridine-Based Pivalamide Derivatives

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide

- Molecular Formula : C₁₄H₂₃N₂O₂Si

- Molecular Weight : 295.43 g/mol

- Key Differences :

Complex Heterocyclic Derivatives

N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Molecular Formula : C₁₇H₁₄BrF₂N₅OS

- Molecular Weight : 454.29 g/mol

- Key Differences: Addition of a triazole-furan substituent increases molecular complexity and weight.

N-(2-Bromo-4,6-difluorophenyl)-2-[[5-[(1-naphthalenylmethyl)thio]-1,3,4-thiadiazol-2-yl]thio]acetamide

- Molecular Formula : C₂₁H₁₄BrF₂N₃OS₃

- Molecular Weight : 546.46 g/mol

- Higher lipophilicity may reduce aqueous solubility .

Structural and Functional Analysis

Molecular Weight and Steric Effects

- Pivalamide vs. Acetamide : The tert-butyl group in pivalamide derivatives increases molecular weight by ~26–30 g/mol compared to acetamide analogs (e.g., 291.9 vs. 265.05 g/mol). This bulkiness can hinder rotational freedom and reduce metabolic degradation .

- Halogen Content : Bromine contributes significantly to molecular weight (79.9 g/mol), while fluorine adds polarity without substantial mass increase.

Electronic and Solubility Properties

- Fluorine Positioning: 4,6-Difluoro substitution creates a symmetrical electron-withdrawing effect, enhancing electrophilicity at the phenyl ring’s para positions. In contrast, mono-fluoro analogs (e.g., 5-fluoro) exhibit localized electronic effects .

- Heterocyclic Additions : Pyridine or triazole rings introduce nitrogen lone pairs, altering solubility and hydrogen-bonding capacity. For example, pyridine-based derivatives may exhibit higher basicity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(2-Bromo-4,6-difluorophenyl)pivalamide | C₁₁H₁₂BrF₂NO | 291.9 | 2-Br, 4,6-F₂; Pivalamide |

| N-(2-Bromo-5-fluorophenyl)pivalamide | C₁₁H₁₃BrFNO | 274.13 | 2-Br, 5-F; Pivalamide |

| 2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide | C₈H₇BrF₂N₂O | 265.05 | 2-Br, 4,6-F₂; Acetamide |

| N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | C₁₄H₂₃N₂O₂Si | 295.43 | Pyridine, OMe, SiMe₃; Pivalamide |

Table 2: Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Effect on Reactivity |

|---|---|---|

| Pivalamide (tert-butyl) | Decreases | Increases steric hindrance |

| Acetamide | Increases | Enhances hydrogen bonding |

| Triazole-thioether | Variable | Introduces redox activity |

| Pyridine | Increases (basic pH) | Participates in π-π interactions |

Preparation Methods

Materials and Equipment

-

2-Bromo-4,6-difluoroaniline : Synthesized via directed ortho-metallation or commercial sources (purity ≥98%).

-

Pivaloyl chloride : Freshly distilled to prevent hydrolysis.

-

Triethylamine : Dried over molecular sieves.

-

Dichloromethane : Anhydrous, sparged with argon.

Stepwise Protocol

-

Reaction Setup :

-

In a 100 mL round-bottom flask, dissolve 2-bromo-4,6-difluoroaniline (2.14 g, 10 mmol) in anhydrous DCM (30 mL).

-

Add EtN (2.02 g, 20 mmol) dropwise under argon at 0°C.

-

Slowly introduce pivaloyl chloride (1.21 g, 10 mmol) dissolved in DCM (10 mL) via addition funnel.

-

-

Reaction Progress :

-

Stir the mixture at room temperature for 12 hours.

-

Monitor completion by TLC (hexane:ethyl acetate = 4:1, R = 0.5).

-

-

Work-Up :

-

Quench with saturated NaHCO (20 mL), extract with DCM (3 × 30 mL).

-

Dry combined organic layers over NaSO, filter, and concentrate under reduced pressure.

-

-

Purification :

-

Recrystallize the crude product from hexane to afford white crystalline solid (2.85 g, 87% yield).

-

Table 1: Reaction Optimization Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Time | 12 hours |

| Base (Equiv) | EtN (2.0) |

| Yield | 87% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Analogous Compounds

Table 2: Yield Comparison of Halogenated Pivalamides

| Compound | Yield (%) | Reference |

|---|---|---|

| N-Cyclopropylpivalamide | 90 | |

| N-(2-Bromo-4-fluorophenyl)pivalamide | 85 | |

| This compound | 87 | This Work |

The electron-withdrawing bromo and fluoro groups slightly reduce reactivity compared to non-halogenated analogs, yet the yield remains high due to optimized stoichiometry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromo-4,6-difluorophenyl)pivalamide, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via lithiation or cross-coupling strategies. For example, lithiation using n-BuLi at -20°C to 0°C followed by electrophilic quenching (e.g., bromine or fluorine sources) is effective. Temperature control is critical: lower temperatures favor α-lithiation, while higher temperatures may promote ring substitution, as observed in analogous pivalamide derivatives . Solvent choice (e.g., THF or Et₂O) and stoichiometry of reagents should be optimized to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.2–8.5 ppm) due to electron-withdrawing Br/F substituents. The pivalamide methyl groups appear as a singlet near δ 1.2–1.4 ppm.

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 424.26 (C₁₇H₁₂BrF₂N₃OS) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) are diagnostic.

Q. What are the best practices for storage and handling to ensure compound stability?

- Methodological Answer : Store at 4°C in airtight, light-protected containers. Use anhydrous DMSO for dissolution to prevent hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood, as brominated aromatics may release toxic vapors under heat .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of C-H activation reactions involving this compound?

- Methodological Answer : Employ the initial rate method by varying concentrations of reactants and plotting log(rate) vs. log(concentration) to determine reaction order. For example, in Pd-catalyzed arylation, monitor product formation via HPLC or GC-MS at timed intervals. Data fitting with software like Origin Pro can reveal rate constants and transition states .

Q. What computational approaches are recommended to predict electronic properties or regioselectivity in derivatization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Bromine and fluorine substituents lower electron density at the ortho position, favoring nucleophilic attack .

- Molecular Dynamics : Simulate solvation effects in DMSO or THF to optimize reaction conditions.

Q. How do bromine and fluorine substituents influence cross-coupling efficiency in Suzuki-Miyaura reactions?

- Methodological Answer : The electron-withdrawing Br/F groups activate the aryl ring for oxidative addition but may slow transmetallation. Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C. Monitor for debromination side products via TLC (Rf comparison with standards) .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.